

3-Acetyl-2-fluorophenylboronic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2-fluorophenylboronic acid

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Introduction

3-Acetyl-2-fluorophenylboronic acid is a synthetic organoboron compound that belongs to the broader class of phenylboronic acids. These compounds are characterized by a boronic acid functional group ($-B(OH)_2$) attached to a phenyl ring. The presence of both an acetyl and a fluoro group on the phenyl ring of this particular molecule suggests its potential utility as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic properties imparted by the fluorine and acetyl substituents can influence the reactivity and binding affinity of the boronic acid moiety, making it a compound of interest for applications in medicinal chemistry and materials science.

This technical guide provides a detailed overview of the known physical properties of **3-Acetyl-2-fluorophenylboronic acid**. Due to the limited availability of experimentally determined data for this specific compound, this document also presents data for structurally related analogs to provide a comparative context. Furthermore, it outlines general experimental protocols for the determination of key physical properties and includes a logical workflow for the characterization of a new chemical entity.

Core Physical Properties

At present, detailed experimentally determined physical property data for **3-Acetyl-2-fluorophenylboronic acid** is not extensively available in peer-reviewed literature or commercial databases. The following table summarizes the known identifying information for the compound.

Property	Value	Source
Chemical Name	3-Acetyl-2-fluorophenylboronic acid	-
CAS Number	870778-95-3	[1][2]
Molecular Formula	C ₈ H ₈ BFO ₃	[2]
Molecular Weight	181.96 g/mol	-
Canonical SMILES	<chem>CC(=O)C1=C(C=CC=C1)B(O)O</chem>	-
InChI Key	InChI=1S/C8H8BFO3/c1-5(10)7-3-2-4-8(9)6(7)10(11)12/h2-4,11-12H,1H3	-

Comparative Physicochemical Data

To provide an estimation of the physical properties of **3-Acetyl-2-fluorophenylboronic acid**, the following table presents data for two structurally similar compounds: 3-fluorophenylboronic acid and 3-acetylphenylboronic acid. These compounds share key functional groups and substitution patterns, and their properties can offer valuable insights.

Property	3-Fluorophenylboronic acid	3-Acetylphenylboronic acid
CAS Number	768-35-4[3]	204841-19-0
Molecular Formula	C ₆ H ₆ BF ₂ O ₂ [3]	C ₈ H ₉ BO ₃ [4]
Molecular Weight	139.92 g/mol [3]	163.97 g/mol [4]
Melting Point	214-218 °C	Not available
Boiling Point	Not available	Not available
Density	Not available	Not available
Solubility	Soluble in methanol and water.	Not available
pKa	8.3 (in water/dioxane)[5]	Not available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like **3-Acetyl-2-fluorophenylboronic acid**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6][7]

Methodology:

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded. This range is the melting point of the substance. A sharp melting point range (typically $\leq 1\text{ }^{\circ}\text{C}$) is indicative of a pure compound.

Solubility Determination

Solubility provides information about the polarity of a molecule and its potential interactions with different solvents.^{[8][9][10]}

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
- **Procedure:** A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added incrementally.
- **Observation:** After each addition, the mixture is vortexed or agitated vigorously for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of solvent to form a saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.^{[5][11][12]}

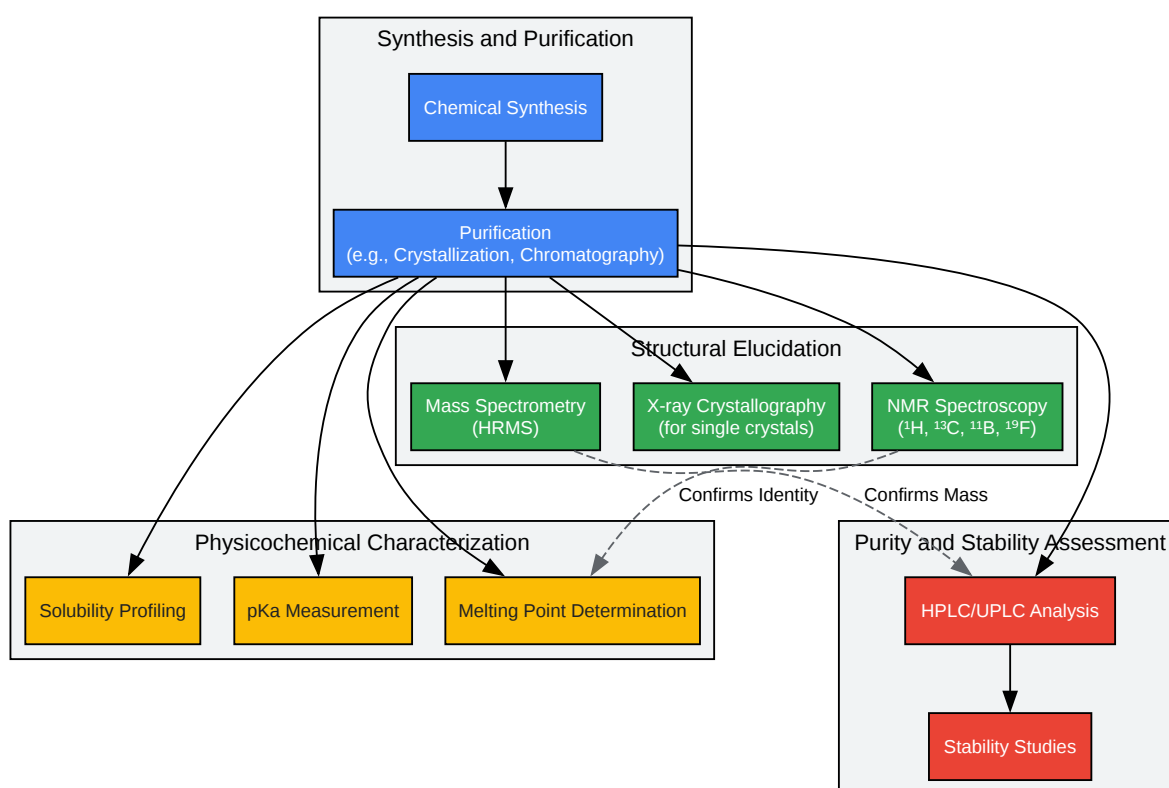
Methodology (Potentiometric Titration):

- **Solution Preparation:** A solution of the boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow and Visualization

As no specific signaling pathways involving **3-Acetyl-2-fluorophenylboronic acid** are documented, a general workflow for the characterization of a new chemical entity is presented below. This workflow outlines the logical progression from synthesis to full physicochemical characterization.



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Workflow for New Chemical Entity Characterization

This diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound. Following synthesis and purification, a battery of analytical techniques is employed to elucidate the structure, determine the physicochemical properties, and assess the purity and stability of the compound.

Conclusion

3-Acetyl-2-fluorophenylboronic acid represents a potentially valuable tool for synthetic and medicinal chemists. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the foundational information currently known, along with a comparative analysis of related compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties in their own laboratories. The provided workflow for chemical characterization serves as a logical framework for the systematic evaluation of this and other novel chemical entities. As research involving this compound progresses, a more complete understanding of its physicochemical profile will undoubtedly emerge, further enabling its application in various scientific endeavors.

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